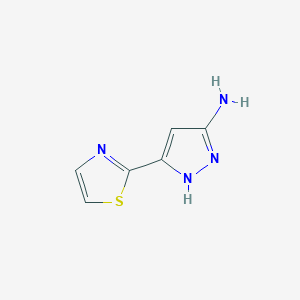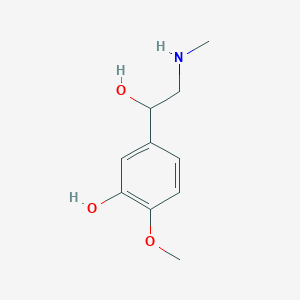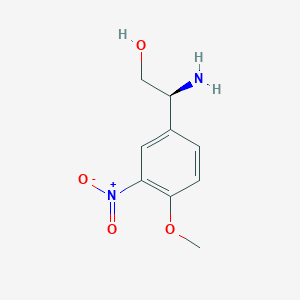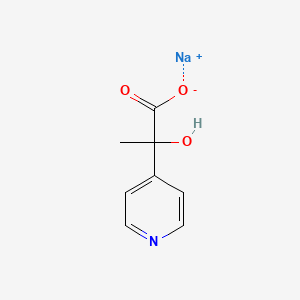
3-Amino-5-(2-thiazolyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(2-thiazolyl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-thiazolyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2-thiazolyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole-thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-5-(2-thiazolyl)-1H-pyrazole exerts its effects is often related to its ability to interact with biological targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, disrupting their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloro-1,2,4-triazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
5-Amino-3-methyl-1,2,4-thiadiazole: Shares the thiazole ring but differs in the pyrazole moiety, leading to distinct chemical properties.
Uniqueness
3-Amino-5-(2-thiazolyl)-1H-pyrazole is unique due to the combination of the pyrazole and thiazole rings, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H6N4S/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,(H3,7,9,10) |
InChI Key |
JDILFKUSASXAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









aminehydrochloride](/img/structure/B13600498.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)



